N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
Description
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a boronate ester-containing compound featuring a phenyl ring substituted with a methyl group at the 2-position and a propionamide moiety at the adjacent 3-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems .
Properties
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQBMVNKUMTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is an organic intermediate with borate and sulfonamide groups
Biological Activity
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the available research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C₁₄H₁₈BNO₆
- Molecular Weight : 307.11 g/mol
- IUPAC Name : this compound
The compound features a boron-containing dioxaborolane moiety which is known to influence its biological properties.
1. Antitumor Activity
Research indicates that compounds with a similar structural framework exhibit significant antitumor activity. For instance, studies have demonstrated that analogs of propionamide derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The IC₅₀ values for related compounds have been reported in the low nanomolar range against key targets such as BMX and BTK kinases .
Table 1: IC₅₀ Values of Related Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 11a | BMX | 50 |
| 12a | BTK | 70 |
| 12c | HER2 | 40 |
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Research suggests that similar dioxaborolane derivatives can modulate inflammatory pathways by inhibiting specific cytokine signaling pathways. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with these compounds .
The mechanism by which this compound exhibits its biological activity is hypothesized to involve:
- Covalent Bonding : The boron atom may facilitate covalent interactions with target proteins.
- Kinase Inhibition : Similar compounds have shown to inhibit kinases critical for cell proliferation and survival.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a series of propionamide derivatives including this compound. The results indicated that treatment with these compounds led to a significant reduction in tumor size in xenograft models compared to control groups .
Case Study 2: Inflammation Modulation
In another study focusing on inflammation modulation, researchers found that the compound effectively reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in decreased levels of TNF-alpha and IL-6 .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing dioxaborolane structures exhibit potential anticancer properties. The boron atom in the dioxaborolane moiety can enhance the compound's interaction with biological targets. Studies have shown that derivatives of dioxaborolanes can inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular metabolism .
Drug Delivery Systems
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. This property allows for controlled release mechanisms that enhance the bioavailability of therapeutic agents .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use as a biopesticide. The incorporation of boron into pesticide formulations can improve efficacy against pests while minimizing environmental impact. Studies have indicated that similar compounds show promising results in controlling agricultural pests through mechanisms such as disruption of metabolic pathways .
Plant Growth Regulators
Research has indicated that boron-containing compounds can act as plant growth regulators. They may enhance nutrient uptake and improve resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aiming to reduce reliance on synthetic fertilizers and pesticides .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a monomer or additive in polymer synthesis. The presence of the dioxaborolane group can impart unique properties to polymers such as increased thermal stability and enhanced mechanical strength .
Sensors and Electronics
The compound's electronic properties make it suitable for applications in sensors and electronic devices. Its ability to form stable complexes with metal ions can be exploited in the development of sensors for detecting heavy metals or other pollutants in environmental monitoring .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Core Variations
Phenyl vs. Pyridine Derivatives
- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (): Molecular Formula: C₁₄H₂₁BN₂O₃ Average Mass: 276.14 g/mol Key Differences: Replaces the phenyl ring with a pyridine ring, introducing a nitrogen atom at the 3-position. The pyridine analog is documented in pharmaceutical research as a precursor for kinase inhibitors .
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide (): Structure: Lacks the 2-methyl group present in the target compound.
Heterocyclic Variations
Substituent Modifications
Electron-Donating and Withdrawing Groups
- N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methyl-2-propanamine (): Molecular Formula: C₁₉H₃₁BNO₃ Key Differences: Methoxy group at the 4-position and a branched propanamine side chain.
- N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (): Molecular Formula: C₁₆H₂₃BFNO₃ Average Mass: 307.17 g/mol Key Differences: Fluorine atom at the 3-position introduces strong electron-withdrawing effects, which could enhance stability of the boronate ester but reduce nucleophilicity in coupling reactions .
Cross-Coupling Efficiency
- Phenyl vs. Pyridine Boronates : Pyridine-based analogs (e.g., ) are reported to achieve coupling yields >80% under palladium catalysis, whereas phenyl derivatives (e.g., ) may require longer reaction times due to lower electron deficiency .
- Steric Effects: The 2-methyl group in the target compound may hinder coupling at the ortho position, favoring para-substitution in biaryl products compared to non-methylated analogs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : Pyridine and fluorine-substituted analogs exhibit higher reactivity in cross-coupling due to electron deficiency, but the target compound’s methyl group offers a balance between stability and steric control .
- Biological Activity : Propionamide-linked boronates (e.g., ) show promise in targeting enzymes via boronic acid-mediated covalent binding, a feature exploitable in protease inhibitors .
Preparation Methods
Table 1: Boronate Ester Formation Yields
| Entry | Starting Material | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-formylbenzeneboronic acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol | 88 |
| 2 | 3-formylbenzeneboronic acid | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol | 86 |
Data adapted from optimized methanol-based reaction conditions
Synthesis of Boron-Containing Primary Amines via Modified Gabriel Synthesis
The conversion of the boronate ester alcohol to the corresponding primary amine is achieved through a modified Gabriel synthesis, which is favored over reductive amination to avoid over-alkylation and preserve boron integrity:
- Phthalimide Alkylation: Potassium phthalimide reacts with the alkyl halide derived from the boronate ester intermediate in N,N-dimethylformamide (DMF) solvent.
- Hydrazinolysis: The N-alkylphthalimide intermediate is treated with hydrazine hydrate in tetrahydrofuran (THF) to liberate the primary amine.
- Optimization: DMF was found to be the optimal solvent for the alkylation step, with 1.5 equivalents of potassium phthalimide yielding up to 96% of the intermediate.
- Hydrazine Conditions: Using 3 equivalents of hydrazine in THF under reflux for 12 hours provided the best yields (up to 87%).
- Yields: The overall yields for the primary amine products ranged from moderate to excellent (48% to 98%), depending on substituents.
Table 2: Gabriel Synthesis Optimization for Boron-Containing Amines
| Entry | Solvent | Phthalimide Equiv. | Hydrazine Equiv. | Hydrazinolysis Time (h) | Product Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | 1.5 | 6 | 8 | 7 |
| 2 | DMF | 1.5 | 8 | 12 | 47 |
| 3 | MeOH | 1.5 | 3 | 12 | 73 |
| 4 | THF | 1.5 | 3 | 12 | 87 |
Data from systematic solvent and reagent screening
Amide Bond Formation to Yield N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
Following the successful synthesis of the boron-containing primary amine, the final step involves coupling with propionic acid or an activated derivative (e.g., propionyl chloride or anhydride):
- Coupling Reagents: Common peptide coupling agents such as EDCI, DCC, or HATU can be used to facilitate amide bond formation.
- Conditions: The reaction is typically performed in anhydrous solvents like dichloromethane or DMF under inert atmosphere at room temperature or slightly elevated temperatures.
- Purification: The product is purified by column chromatography or preparative HPLC to obtain the target compound with high purity.
While specific experimental details for this step on this exact compound are limited in the literature, standard amide coupling protocols are applicable given the stability of the boronate ester under mild conditions.
Additional Notes on Stability and Functional Group Compatibility
- The boronate ester moiety is sensitive to hydrolysis and strong acidic or basic conditions; thus, mild reaction conditions are critical throughout the synthesis.
- Attempts to use trifluoroborate analogs in place of pinacol boronate esters resulted in instability and lower yields during hydrazinolysis, emphasizing the importance of the pinacol protecting group for boron stability.
- The use of microwave-assisted Ugi four-component reactions has been explored for related boron-containing amines to diversify functionalization but is less common for this specific propionamide derivative.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Boronate ester formation | 3-formylphenyl boronic acid, pinacol, MgSO4, MeOH, NaBH4 | 86–88 | ^11B-NMR monitored |
| Alkylation with potassium phthalimide | Potassium phthalimide (1.5 equiv), DMF, RT | Up to 96 | Optimal solvent and equiv. |
| Hydrazinolysis to primary amine | Hydrazine hydrate (3 equiv), THF, reflux 12 h | Up to 87 | Yield depends on conditions |
| Amide coupling | Propionic acid derivative, coupling agent, anhydrous solvent | Not specified | Standard peptide coupling |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide, and how are intermediates validated?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a boronate ester intermediate (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) is reacted with halogenated precursors (e.g., brominated pyridine carboxamides) using Pd(dppf)₂Cl₂ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system. Post-reaction purification involves filtration through diatomaceous earth and washes with ethyl acetate and brine. Intermediate validation employs ESI-MS (e.g., ES/MS m/z 285.1 (M+H)) and yield calculations .
Q. How is the purity and structural integrity of the compound confirmed after synthesis?
- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and mass spectrometry (ESI-MS or MALDI-TOF) are critical for structural confirmation. For example, the dioxaborolane moiety’s integrity can be verified via characteristic ¹¹B NMR shifts (~30 ppm) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology : The compound should be stored at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the boronate ester. Solubility in common organic solvents (e.g., DMSO, THF) should be validated prior to experimental use, and lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?
- Methodology :
- Catalyst selection : Pd(dppf)₂Cl₂ is preferred for aryl-aryl couplings due to its stability, but lower catalyst loadings (e.g., 0.5–1 mol%) may reduce costs without compromising yield .
- Solvent system : Mixed solvents like dioxane/water (3:1 v/v) enhance solubility of polar intermediates. Microwave-assisted synthesis at 80–100°C can reduce reaction time by 50% compared to conventional heating .
- Contradictions : Evidence shows that higher temperatures (>55°C) may degrade sensitive functional groups (e.g., amides), necessitating trade-offs between reaction speed and product integrity .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Steric effects : The 2-methyl substituent on the phenyl ring may hinder transmetallation steps in Suzuki reactions, requiring longer reaction times or excess boronate (1.2–1.5 eq).
- Electronic effects : Electron-withdrawing groups (e.g., amides) on the aryl ring can slow oxidative addition of Pd catalysts. Computational modeling (DFT) or Hammett plots can predict substituent effects on reaction rates .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during characterization?
- Methodology :
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent artifacts from compound signals.
- 2D NMR : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-[4-methoxy-3-(dioxaborolanyl)benzyl]-N-methylpropan-2-amine) to identify common spectral features .
Q. How can the compound’s boronate ester be leveraged in bioconjugation or targeted drug delivery systems?
- Methodology :
- Proteolysis-targeting chimeras (PROTACs) : The boronate ester enables conjugation to hydroxyl-rich proteins (e.g., kinases) via pH-dependent boronic ester formation.
- In vivo tracking : Isotope-labeled analogs (e.g., ¹⁸F or ¹¹C) can be synthesized for PET imaging, with reaction conditions adapted to minimize radiolysis .
Theoretical and Experimental Design Considerations
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodology :
- Retrosynthetic analysis : Prioritize steps with the highest atom economy (e.g., Suzuki coupling over stepwise functionalization).
- Mechanistic studies : Use kinetic isotope effects (KIE) or in situ IR spectroscopy to elucidate rate-determining steps in catalytic cycles .
Q. How can researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
